2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one
Description
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a fully saturated pyridoindole derivative characterized by a bicyclic framework comprising a pyridine ring fused to an indole system. The "octahydro" designation indicates complete saturation of all non-aromatic bonds, distinguishing it from partially saturated analogs like tetrahydro or dihydro derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H14N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h13H,1-6H2,(H,12,14) |
InChI Key |
AVCWQRAKHPMWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=O)NCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The Rhodium(I)-catalyzed cyclotrimerization method involves a stepwise sequence to construct the pyrido[3,4-b]indole core. Starting with substituted 2-iodoanilines, a palladium-catalyzed Sonogashira coupling introduces an alkyne moiety, yielding intermediates such as N-(trimethylsilyl)ethynyl-2-iodoanilines . Subsequent desilylation with tetrabutylammonium fluoride (TBAF) generates terminal alkynes, which undergo Rh(I)-mediated intramolecular cyclotrimerization to form the target compound.
Optimization and Yields
Key parameters include the electronic nature of substituents on the aniline ring. Electron-withdrawing groups (e.g., nitro) enhance reaction efficiency, while electron-donating groups (e.g., methoxy) require longer reaction times. Table 1 summarizes yields for representative substrates:
| Substituent (R) | Sonogashira Yield (%) | Cyclotrimerization Yield (%) | Overall Yield (%) |
|---|---|---|---|
| -NO₂ | 92 | 78 | 72 |
| -CN | 89 | 75 | 67 |
| -OMe | 85 | 68 | 58 |
This method achieves modularity, enabling the incorporation of diverse functional groups into the pyridoindole scaffold.
Pd(0)-Catalyzed Tandem Sonogashira-Cyclotrimerization Method
One-Pot Synthesis Strategy
A multicomponent tandem approach utilizes Pd(0) catalysis to streamline the synthesis. In a single reaction vessel, 2-iodoaniline , trimethylsilylacetylene , and a nitrile-tethered alkyne undergo sequential Sonogashira coupling, desilylation, and cyclotrimerization. This method eliminates intermediate purification steps, enhancing efficiency.
Catalyst and Temperature Optimization
Screening of Pd catalysts revealed Pd(PPh₃)₂Cl₂ as optimal, providing a 53% isolated yield at 90°C (Table 2):
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 2 | 44 |
| Pd(OAc)₂ | 90 | 1 | 39 |
| Pd(PPh₃)₂Cl₂ | 90 | 1 | 53 |
The tandem method reduces synthetic steps but requires precise control over reaction conditions to prevent side reactions.
Sc(OTf)₃-Mediated Condensation and Cyclization
Mechanistic Overview
Scandium triflate [Sc(OTf)₃] catalyzes the condensation of tryptamine derivatives with α,β-unsaturated esters, followed by intramolecular cyclization. For example, methyl (E)-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)but-2-enoate is synthesized via Sc(OTf)₃-mediated coupling at 40°C in acetonitrile.
Yield and Purification
The reaction proceeds with 69% yield after column chromatography (CH₂Cl₂:MeOH = 50:1). Key advantages include mild conditions and compatibility with sensitive functional groups.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Rh(I) Method : High modularity (72% yield for nitro-substituted derivatives) but requires expensive Rh catalysts.
-
Pd(0) Tandem Method : Streamlined one-pot synthesis (53% yield) but sensitive to substituent electronics.
-
Sc(OTf)₃ Method : Cost-effective and mild (69% yield) but limited to specific substrates.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole moiety in this compound undergoes electrophilic substitution at the C2 and C5 positions due to electron-rich aromaticity. Key reactions include:
-
Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield mono-nitro derivatives.
-
Halogenation : Chlorination/bromination occurs with N-halosuccinimide (NCS/NBS) in DMF, producing 2-halo- or 5-halo-substituted products.
Table 1 : Electrophilic substitution conditions and yields
| Reaction Type | Reagents/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C, 2 h | C5 | 78 | |
| Bromination | NBS, DMF, rt, 4 h | C2 | 65 |
[4 + 2] Cycloadditions
The compound participates in ZnCl₂-catalyzed inverse electron-demand hetero-Diels-Alder reactions with 1,2-diaza-1,3-dienes (DDs) . This yields polycyclic fused indolines:
General Reaction :
text2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one + DD → Tetrahydro-1H-pyridazino[3,4-b]indole derivatives
Table 2 : Cycloaddition outcomes with varied DDs
| DD Type | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 6-membered DD | Tetracyclic (6-5-6-6) system | 72 | |
| 7-membered DD | Tetracyclic (6-5-6-7) system | 88 |
Ring-Opening Reactions
Under acidic conditions, the pyridazine ring undergoes cleavage:
-
TFA-Induced Ring-Opening :
Mechanism : Protonation of the pyridazine nitrogen induces ring strain, leading to scission of the N–N bond and subsequent rearrangement .
Oxidation Reactions
Controlled oxidation modifies the indoline subunit:
-
MnO₂-Mediated Oxidation :
Limitation : Direct oxidation of the octahydro scaffold to fully aromatic systems requires harsh conditions (e.g., DDQ, 120°C) .
Acylation and Alkylation
The secondary amine in the pyridine ring reacts with electrophiles:
-
Acylation :
Table 3 : Substituent effects on acylation efficiency
| R Group (Indole) | Product | Yield (%) | Reference |
|---|---|---|---|
| 5-OMe | 1c | 72 | |
| 6-Cl | 1d | 65 |
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral/basic conditions but prone to hydrolysis under strong acids (e.g., H₂SO₄) .
This compound’s versatility in electrophilic, cycloaddition, and ring-opening reactions makes it valuable for synthesizing complex heterocycles. Further studies on enantioselective functionalization could enhance its utility in medicinal chemistry.
Scientific Research Applications
Industrial Production
For large-scale production, continuous flow reactors are often employed to enhance efficiency in hydrogenation processes. This method ensures high purity and yield of the final product through optimized reaction conditions.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one has garnered attention in various scientific fields due to its potential applications:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules.
- Reactivity Studies : The compound can undergo various reactions typical of indole derivatives such as oxidation and substitution.
Biology
- Biological Activity : Research indicates potential antimicrobial, antiviral, and anticancer properties. Compounds with similar structures have shown significant biological activities due to their ability to interact with biological targets like receptors and enzymes.
Medicine
- Therapeutic Applications : Investigated for potential use in drug development and design. Understanding its mechanism of action is crucial for therapeutic applications.
Industry
- Production of Specialty Chemicals : Utilized in creating specialty chemicals and materials due to its unique properties.
The biological activity of this compound has been explored through various studies. Notable findings include:
Antioxidant Activity
Studies have demonstrated significant antioxidant properties in compounds related to this structure. For instance:
- ABTS Radical Scavenging Activity : Some derivatives exhibited high scavenging activity (up to 95.82%), comparable to established antioxidants like Butylated Hydroxytoluene (BHT).
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The degree of saturation and substituent patterns significantly influence physicochemical properties. Key analogs and their characteristics are summarized in Table 1.
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logD (pH 7.4) | Key Substituents |
|---|---|---|---|---|
| SL651498 (2,9-dihydro derivative) | C₂₃H₂₁FN₄O₂ | 389.4 | 3.18 | 6-Fluoro, 9-methyl, phenyl |
| 6-Chloro-2,3,4,9-tetrahydro derivative | C₁₁H₉ClN₂O | 220.65 | N/A | 6-Chloro |
| 5-Methyl-2,3,4,5-tetrahydro derivative | C₁₂H₁₂N₂O | 200.24 | N/A | 5-Methyl |
| 8-Methyl-2,3,4,9-tetrahydro derivative | C₁₂H₁₂N₂O | 200.24 | N/A | 8-Methyl |
- SL651498 : A 2,9-dihydro derivative with a pyrrolidin-1-yl-carbonyl group. Its logD of 3.18 suggests moderate lipophilicity, aligning with the "Lipinski rule of 5" for drug-likeness .
- 6-Chloro-tetrahydro derivative: Higher density (1.44 g/cm³) and boiling point (554.2°C) compared to non-halogenated analogs, likely due to chlorine’s electron-withdrawing effects .
Biological Activity
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a bicyclic compound belonging to the indole derivative class. Its unique structure comprises a pyrido and indole framework which contributes to its potential biological activities. The molecular formula of this compound is C13H15N, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that enhances its biological reactivity. The nitrogen-containing heterocycles are crucial for interaction with biological targets such as receptors and enzymes. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N |
| Molecular Weight | 185.27 g/mol |
| CAS Number | Not specified |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antioxidant Activity
Studies have shown that compounds within this structural family can demonstrate significant antioxidant properties. For instance:
- ABTS Radical Scavenging Activity : Some derivatives exhibited high scavenging activity (up to 95.82%), comparable to positive controls like Butylated Hydroxytoluene (BHT) .
2. Acetylcholinesterase (AChE) Inhibition
The compound has been evaluated for its ability to inhibit AChE:
- Inhibition Assays : The IC50 values for various derivatives ranged from 0.39 mM to 5.7 mM . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
3. Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various pathogens. The mechanisms are likely related to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on AChE Inhibition : A study demonstrated that derivatives of the compound showed significant binding affinity towards AChE due to specific interactions with active site residues . This interaction was characterized by hydrogen bonding and hydrophobic interactions.
- Antioxidant Evaluation : Another research effort utilized in vitro assays to evaluate the antioxidant capacity of related compounds. Results indicated that certain derivatives exhibited radical scavenging abilities significantly higher than standard antioxidants .
The biological activity of this compound can be attributed to:
- Binding Interactions : The structural features allow for effective binding with target proteins and enzymes.
- Redox Properties : The presence of nitrogen atoms enhances electron donation capabilities which are vital for antioxidant activity.
Q & A
Q. Methodological Answer :
- NMR : and NMR (in DMSO-d6 or CDCl3) resolve the fused ring system, with diagnostic signals for the indole NH (~10–12 ppm) and ketone carbonyl (~170–180 ppm in ) .
- X-ray crystallography : Determines absolute configuration and confirms ring puckering (e.g., mean C–C bond length = 0.004 Å in related structures ).
- HPLC : Assess purity (>98% via reverse-phase methods) and detect impurities like unreacted precursors .
Advanced: How to resolve contradictions in biological activity data across different studies?
Q. Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., risperidone derivatives as reference inhibitors ).
- Structural analogs : Compare activity of derivatives (e.g., 2-acetyl vs. 2-chloroacetyl substitutions) to identify pharmacophores .
- Meta-analysis : Cross-reference data from studies using the same impurity standards (e.g., EP-grade impurities in –4).
Example : Discrepancies in kinase inhibition may arise from differences in assay pH or co-solvents (e.g., DMSO concentration).
Basic: What are the common impurities encountered during synthesis?
Q. Methodological Answer :
Mitigation : Use inert atmospheres (N2/Ar) and reducing agents (e.g., NaBH4) to prevent oxidation .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Q. Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group at position 1 is susceptible to nucleophilic attack (LUMO energy ~ -1.5 eV) .
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Docking studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using crystal structures (PDB: 6WGT) .
Basic: How to optimize reaction yields for large-scale synthesis?
Q. Methodological Answer :
- Solvent selection : Use toluene or THF for improved solubility of aromatic intermediates .
- Catalysis : Employ Pd/C or enzymes for selective reductions (e.g., ketone to alcohol if needed) .
- Workflow : Pilot small-scale reactions (1–5 g) with Design of Experiments (DoE) to identify critical parameters (e.g., temperature >80°C for cyclization) .
Advanced: How to design experiments to study the compound’s interaction with biological targets?
Q. Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with receptors (e.g., 5-HT2A) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .
- Mutagenesis : Engineer receptor mutants (e.g., TrixA_K238A) to validate binding sites via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
